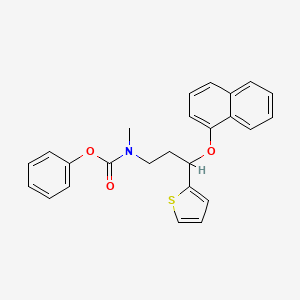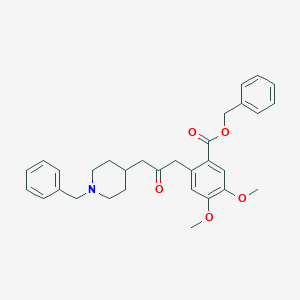
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group and a methylimidazolyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using appropriate methoxybenzene derivatives.
Attachment of the Methylimidazolyl Group: The methylimidazolyl group can be attached through nucleophilic substitution reactions using methylimidazole and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and methylimidazolyl groups, which may result in different biological activity.
6-(4-Methylimidazol-1-yl)quinoline: Lacks the methoxyphenyl group, potentially altering its chemical properties.
2-(4-Methoxyphenyl)quinoline: Lacks the methylimidazolyl group, which may affect its interaction with biological targets.
Uniqueness
2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline is unique due to the presence of both the methoxyphenyl and methylimidazolyl groups. These functional groups may enhance its biological activity and specificity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C20H17N3O |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C20H17N3O/c1-14-12-23(13-21-14)17-6-10-20-16(11-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3 |
InChI-Schlüssel |
RPVABAYBPYFUMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


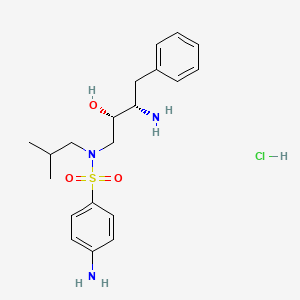
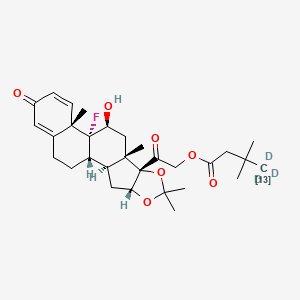
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
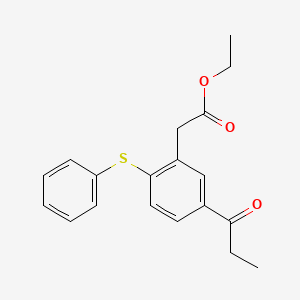
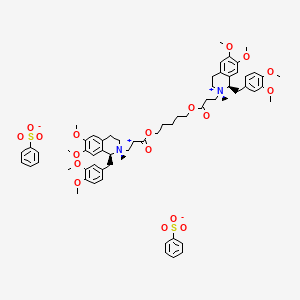
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)

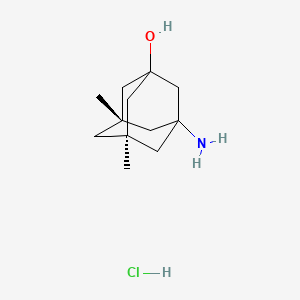



![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
